

CAS 55247-60-4 physicochemical properties and data

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Compound of Interest

Compound Name: *N*-benzyl-2-(4-methoxyphenoxy)ethanamine

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An In-depth Technical Guide to 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS 73963-42-5)

Disclaimer: The requested CAS number 55247-60-4 yielded limited specific data. The following guide focuses on the closely related and well-documented compound 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS 73963-42-5), a key intermediate in pharmaceutical synthesis.

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and relevant biological context for 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole. The information is tailored for researchers, scientists, and professionals involved in drug development and organic synthesis.

Physicochemical and Computed Properties

The properties of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole are summarized below. Data is compiled from experimental findings and computational predictions.

General and Physical Properties

| Property | Value | Source |
|-------------------|--|-----------------|
| CAS Number | 73963-42-5 | [1][2][3][4][5] |
| Molecular Formula | C ₁₁ H ₁₉ ClN ₄ | [1][2][3][6] |
| Molecular Weight | 242.75 g/mol | [1][2][3][6] |
| Appearance | White to off-white crystalline solid/powder | [1][2][3] |
| Melting Point | 49-54°C | [1][2][4][5] |
| Boiling Point | 425.2±24.0 °C (Predicted) | [4][5] |
| Density | 1.29±0.1 g/cm ³ (Predicted) | [4][5] |
| Solubility | Soluble in organic solvents like ethanol and chloroform; limited solubility in water.[2] | [2] |

Computed and Spectroscopic Data

| Property | Value | Source |
|--|---|-----------|
| pKa | 1.23±0.10 (Predicted) | [2][4][5] |
| XLogP3 | 2.9 | [6] |
| Topological Polar Surface Area | 43.6 Å ² | [6] |
| IR Spectroscopy (C-Cl stretch) | 600–700 cm ⁻¹ | [3] |
| IR Spectroscopy (Tetrazole ring) | 1450 cm ⁻¹ | [3] |
| ¹ H NMR (CDCl ₃ , 400 MHz) | Cyclohexyl protons: δ 1.2–2.0 ppm (multiplet); Chlorobutyl chain (-CH ₂ Cl): δ 3.4–3.6 ppm (triplet) | [3] |

Experimental Protocols

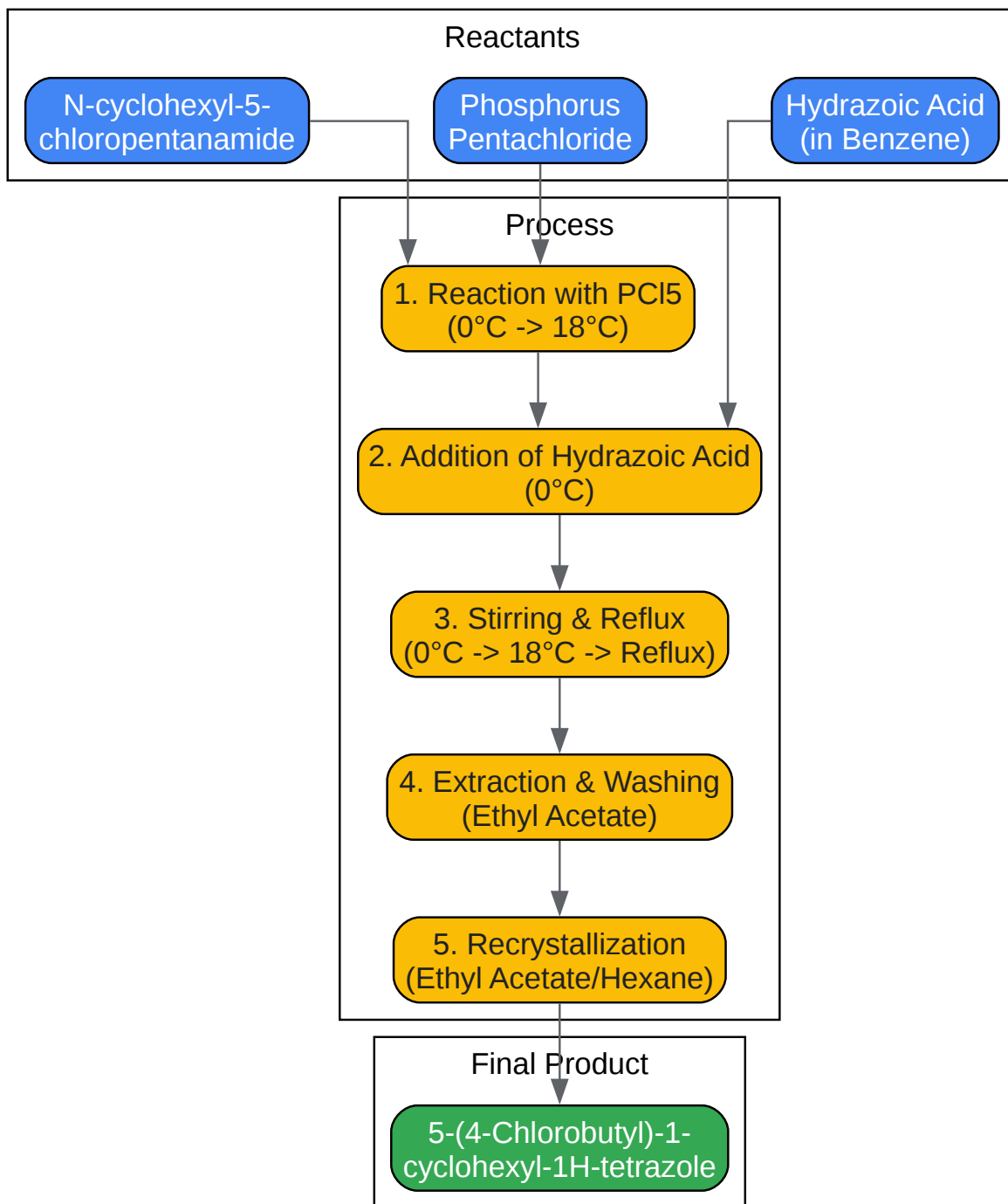
Detailed methodologies for the synthesis and analysis of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole are crucial for its application in research and development.

Synthesis of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole

The synthesis is a multi-step process typically starting from N-cyclohexyl-5-chloropentanamide. [\[2\]](#)[\[7\]](#)

Protocol:

- **Reaction Setup:** A solution of N-cyclohexyl-5-chloropentanamide (0.020 mol) in benzene (30 ml) is stirred and cooled to 0°C. [\[7\]](#)
- **Addition of Phosphorus Pentachloride:** Phosphorus pentachloride (0.021 mol) is added in portions over 10 minutes. The mixture is then stirred for an additional 2 hours at 18°C. [\[7\]](#)
- **Introduction of Hydrazoic Acid:** The solution is cooled back to 0°C and treated with a benzene solution of hydrazoic acid (0.04 mol). [\[7\]](#)
- **Reaction Progression:** The resulting mixture is stirred at 0°C for 1.5 hours, then at 18°C for 48 hours, and finally heated under reflux for 3 hours. [\[7\]](#)
- **Work-up and Isolation:** The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with saturated aqueous sodium hydrogen carbonate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. [\[7\]](#)
- **Purification:** The crude product is purified by recrystallization from an ethyl acetate-hexane mixture to yield the final compound as a colorless crystalline solid. [\[7\]](#)



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Synthesis workflow for 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole.

Analytical Method: HPLC/MS for Quantification

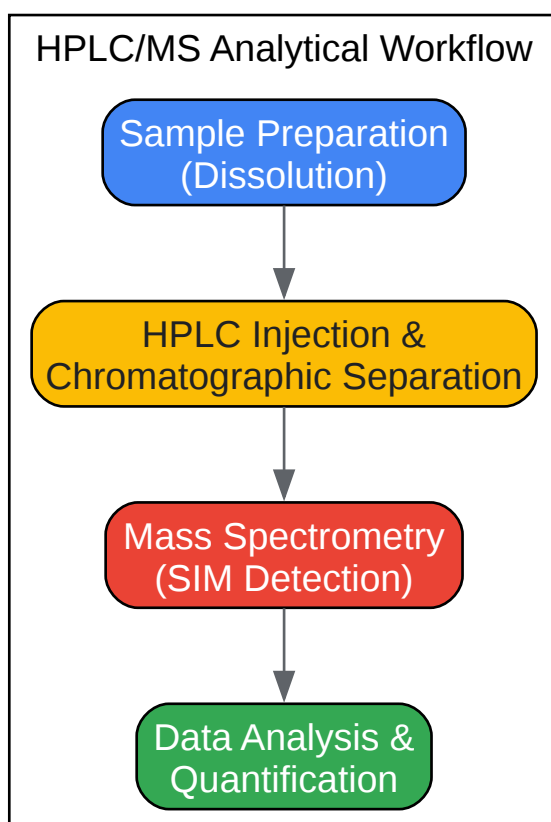
A High-Performance Liquid Chromatography-Mass Spectrometry (HPLC/MS) method has been developed for the specific quantification of this compound, particularly as an impurity in pharmaceutical products like Cilostazol.^[1]^[3]

Protocol Outline:

- **Sample Preparation:** The active pharmaceutical ingredient (API) or drug product is dissolved in a suitable solvent to prepare a stock solution.
- **Chromatographic Separation:** An HPLC system is used to separate the compound from the API and other impurities.
- **Mass Spectrometric Detection:** A mass spectrometer, often using Selected Ion Monitoring (SIM), is employed for detection and quantification.^[1]

Reported Parameters:

- **Elution Time:** Approximately 16.3 minutes (in a method where Cilostazol elutes at ~14.0 minutes).^[1]^[3]
- **Accuracy:** Recovery rates are typically between 90–110%.^[3]
- **Precision:** Relative Standard Deviation (RSD) is reported at 3.81%.^[3]



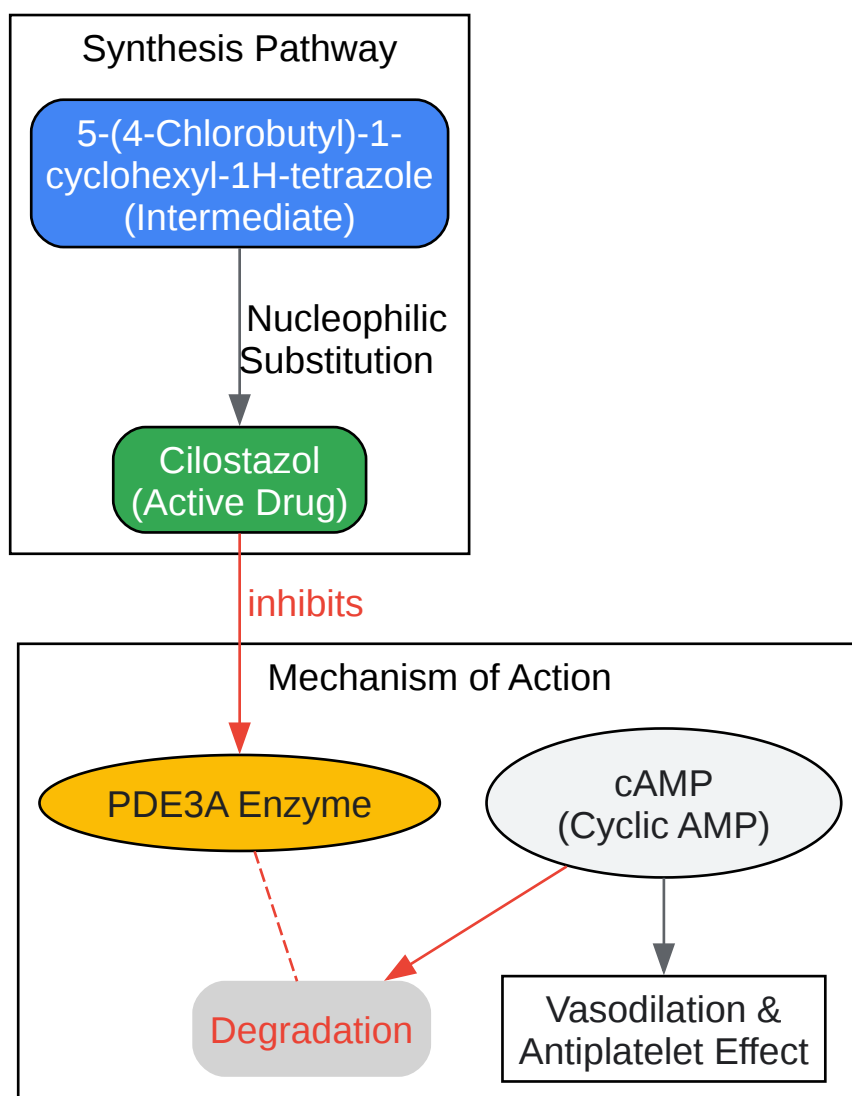
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General workflow for HPLC/MS analysis.

Application in Pharmaceutical Synthesis

The primary and most documented application of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole is its role as a critical intermediate in the synthesis of Cilostazol.[1][2][3] Cilostazol is a selective inhibitor of phosphodiesterase type 3 (PDE3A), which is used clinically as an antiplatelet and vasodilatory agent for treating intermittent claudication.[1][2]

The reactive chlorobutyl side chain of the intermediate allows for nucleophilic substitution, enabling its transformation into the final drug structure.[1] The tetrazole ring itself can function as a bioisostere for a carboxylic acid group, which is significant for its interaction with biological targets.[3]



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Role as an intermediate in the synthesis of Cilostazol and its mechanism of action.

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